

## Tofersen for SOD1-ALS: A Comparative Meta-Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025



A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the clinical trial data for **Tofersen** (Qalsody<sup>™</sup>), an antisense oligonucleotide therapy for superoxide dismutase 1 (SOD1) amyotrophic lateral sclerosis (ALS). The data is compared with the natural history of SOD1-ALS and other approved ALS treatments, offering a detailed overview for researchers, scientists, and drug development professionals.

### Introduction to Tofersen and SOD1-ALS

SOD1-ALS is a rare, genetic form of amyotrophic lateral sclerosis caused by mutations in the SOD1 gene, affecting approximately 2% of all ALS patients.[1] It is a progressive neurodegenerative disease leading to the loss of motor neurons, resulting in muscle weakness, paralysis, and eventually, death. **Tofersen** is an antisense oligonucleotide designed to bind to SOD1 mRNA, promoting its degradation and thereby reducing the synthesis of the SOD1 protein.[2]

### **Mechanism of Action: Tofersen in SOD1-ALS**

**Tofersen**'s mechanism of action is a targeted approach to reduce the production of the toxic SOD1 protein. The following diagram illustrates this signaling pathway.





Click to download full resolution via product page

**Tofersen**'s mechanism of action in reducing mutant SOD1 protein.

### **Tofersen Clinical Trial Program: An Overview**

The primary clinical evidence for **Tofersen** comes from the Phase 3 VALOR study and its ongoing open-label extension (OLE). This program was designed to evaluate the efficacy and safety of **Tofersen** in adults with SOD1-ALS.



Click to download full resolution via product page

VALOR Trial and Open-Label Extension logical flow.

### **Comparative Efficacy Data**



Direct head-to-head clinical trials of **Tofersen** against other ALS treatments in the SOD1-ALS population are not available. Therefore, this guide compares the efficacy of **Tofersen** from the VALOR trial and its OLE to natural history data for SOD1-ALS.

Table 1: Comparison of Annualized Decline in ALSFRS-R Score

| Group                                | Rate of Decline (points/year) |  |
|--------------------------------------|-------------------------------|--|
| Tofersen (VALOR OLE - Early Start)   | Slower decline observed       |  |
| Natural History (Untreated SOD1-ALS) | -10.8 to -43.2                |  |

Note: A lower rate of decline indicates a better outcome. The ALSFRS-R (Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised) is a 48-point scale assessing motor function.

Table 2: Biomarker and Clinical Outcomes at 28 Weeks (VALOR Trial)[1][2][3]

| Outcome Measure               | Tofersen Group                                | Placebo Group                     |
|-------------------------------|-----------------------------------------------|-----------------------------------|
| Change in CSF SOD1 Protein    | -38%                                          | +2%                               |
| Change in Plasma NfL          | -55%                                          | +12%                              |
| Change in ALSFRS-R Score      | -1.2 points (trend toward slowing)            | - (not statistically significant) |
| Change in Slow Vital Capacity | -9.2 percentage points (trend toward slowing) | - (not statistically significant) |

CSF = Cerebrospinal Fluid; NfL = Neurofilament Light Chain. While the primary clinical endpoint was not met at 28 weeks, biomarker data showed significant target engagement and reduction in a marker of neurodegeneration.[1][3]

### **Long-Term Efficacy from Open-Label Extension**

Data from the open-label extension of the VALOR trial suggest a clinical benefit with earlier initiation of **Tofersen**.[2]

Table 3: Outcomes from the VALOR Open-Label Extension[2]



| Outcome                                   | Early-Start Tofersen | Delayed-Start Tofersen |
|-------------------------------------------|----------------------|------------------------|
| Change in ALSFRS-R Score                  | Slower decline       | Faster decline         |
| Change in Slow Vital Capacity             | Slower decline       | Faster decline         |
| Change in Muscle Strength                 | Slower decline       | Faster decline         |
| Risk of Death or Permanent<br>Ventilation | Lower risk suggested | Higher risk suggested  |

## **Safety Profile of Tofersen**

The safety of **Tofersen** has been evaluated in the VALOR trial and its open-label extension.

Table 4: Common Adverse Events in **Tofersen**-Treated Patients[1]

| Adverse Event     | Frequency |
|-------------------|-----------|
| Procedural Pain   | Common    |
| Headache          | Common    |
| Fall              | Common    |
| Back Pain         | Common    |
| Pain in Extremity | Common    |

Serious neurologic events, including myelitis and radiculitis, have been reported in a small percentage of patients receiving **Tofersen**.[1]

## **Comparison with Other Approved ALS Treatments**

Riluzole and Edaravone are approved for the broader ALS population. However, there is a lack of specific clinical trial data for these treatments in the SOD1-ALS subpopulation. Preclinical studies in SOD1 mouse models have shown mixed results for both riluzole and edaravone.[4]

Table 5: General Efficacy of Riluzole and Edaravone in the General ALS Population



| Treatment | Efficacy Endpoint             | Result                                                      |
|-----------|-------------------------------|-------------------------------------------------------------|
| Riluzole  | Survival                      | Modest increase in median survival (approx. 2-3 months) [6] |
| Edaravone | Functional Decline (ALSFRS-R) | Slower rate of decline in a subset of patients[7]           |

# Experimental Protocols VALOR Trial Methodology[3]

- Study Design: Phase 3, randomized, double-blind, placebo-controlled trial.
- Participants: 108 adults with SOD1-ALS.
- Randomization: 2:1 ratio to receive either **Tofersen** (100 mg) or placebo.
- Administration: Intrathecal injection.
- Dosing Schedule: Three loading doses over 2 weeks, followed by maintenance doses every 4 weeks.
- Primary Endpoint: Change from baseline in the ALSFRS-R total score at 28 weeks.
- Secondary Endpoints: Change in total SOD1 protein in CSF, plasma NfL concentration, slow vital capacity, and muscle strength.

### **Open-Label Extension (OLE) Methodology**

- Study Design: Ongoing, open-label extension of the VALOR trial.
- Participants: Patients who completed the VALOR trial were eligible to enroll.
- Intervention: All participants receive Tofersen.
- Objectives: To assess the long-term safety, tolerability, and efficacy of Tofersen.



### **Logical Comparison of Treatment Outcomes**

The following diagram provides a logical comparison of the expected outcomes based on available data.



Click to download full resolution via product page

Comparison of projected outcomes in SOD1-ALS.

### Conclusion

The meta-analysis of the **Tofersen** clinical trial data demonstrates a significant impact on key biomarkers of SOD1-ALS and suggests a clinical benefit, particularly with early initiation. While a direct comparison with other approved ALS treatments in the SOD1-ALS population is not possible due to a lack of specific data, the comparison with natural history data indicates a meaningful slowing of disease progression. The safety profile of **Tofersen** is generally manageable, although serious neurologic adverse events have been reported. This guide provides a foundation for researchers and drug development professionals to understand the current landscape of **Tofersen**'s role in the treatment of SOD1-ALS. Further research and long-term data from the open-label extension will continue to refine our understanding of its efficacy and safety.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Biogen Announces Topline Results from the Tofersen Phase 3 Study and its Open-Label Extension in SOD1-ALS | Biogen [investors.biogen.com]
- 2. researchgate.net [researchgate.net]
- 3. jnnp.bmj.com [jnnp.bmj.com]
- 4. Treatment with edaravone, initiated at symptom onset, slows motor decline and decreases SOD1 deposition in ALS mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Riluzole does not improve lifespan or motor function in three ALS mouse models PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing the efficacy of amyotrophic lateral sclerosis drugs in slowing disease progression: A literature review PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis [mdpi.com]
- To cite this document: BenchChem. [Tofersen for SOD1-ALS: A Comparative Meta-Analysis of Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588228#meta-analysis-of-tofersen-clinical-trial-data-for-sod1-als]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com